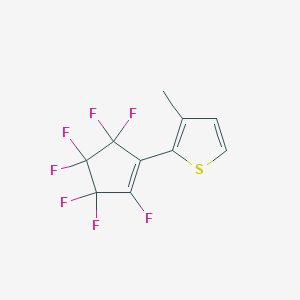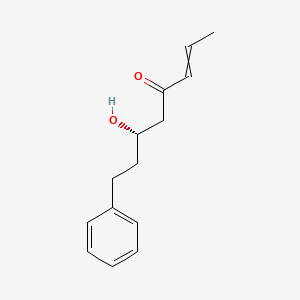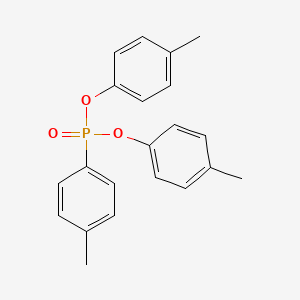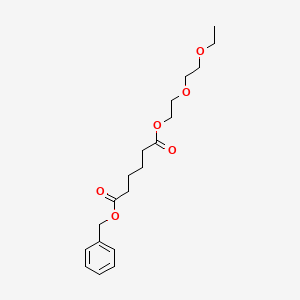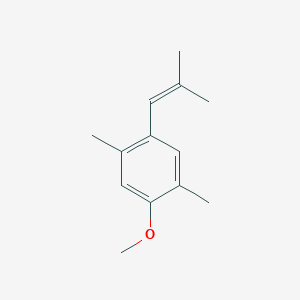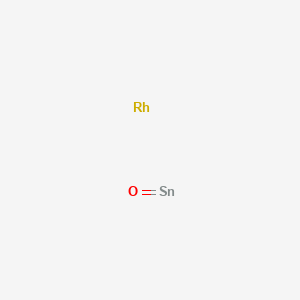
lambda~2~-Stannanone--rhodium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambda~2~-Stannanone–rhodium (1/1): is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of a stannanone group bonded to a rhodium atom
Preparation Methods
The synthesis of lambda2-Stannanone–rhodium (1/1) typically involves the use of rhodium catalysts. One common method is the cobalt- or rhodium-catalyzed synthesis via C–H activation and formal phosphoryl migration . This method provides an efficient synthetic route to functionalized compounds with high yields. The reaction conditions often involve the use of dialkynylphosphine oxides and diverse heterocycles, resulting in the formation of the desired product through a series of intermolecular couplings.
Chemical Reactions Analysis
Lambda~2~-Stannanone–rhodium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: Substitution reactions are common, where the stannanone group can be replaced by other functional groups.
Carbene Transfer Reactions: Rhodium-based coordination polymers have been shown to efficiently catalyze carbene transfer reactions with donor/acceptor diazoalkanes.
Common reagents used in these reactions include diazo compounds, carbon monoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lambda~2~-Stannanone–rhodium (1/1) has several scientific research applications:
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: It is used in the production of fine chemicals and in various industrial processes that require efficient catalysis.
Mechanism of Action
The mechanism of action of lambda2-Stannanone–rhodium (1/1) involves its interaction with molecular targets through its rhodium center. The rhodium atom facilitates various catalytic processes, including the activation of C–H bonds and the transfer of carbene groups. In biological systems, it has been shown to inhibit thioredoxin reductase, increase reactive oxygen species levels, and induce DNA damage, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Lambda~2~-Stannanone–rhodium (1/1) can be compared with other rhodium-based compounds, such as:
Rhodium (I) N-heterocyclic carbene complexes: These compounds also exhibit catalytic properties and are used in similar reactions.
Rhodium (III) catalysts: These are used in asymmetric spiroannulation reactions and have different catalytic mechanisms.
The uniqueness of lambda2-Stannanone–rhodium (1/1) lies in its specific structure and the presence of the stannanone group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
143080-35-7 |
|---|---|
Molecular Formula |
ORhSn |
Molecular Weight |
237.61 g/mol |
IUPAC Name |
oxotin;rhodium |
InChI |
InChI=1S/O.Rh.Sn |
InChI Key |
PNCIRAHQBGWOHL-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



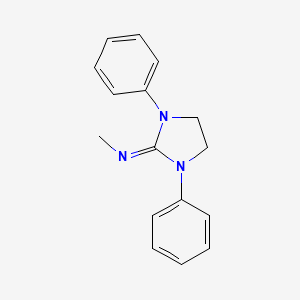
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
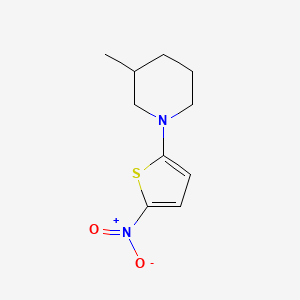
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)


![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)
![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
